molecular formula C18H22N2O4 B1609575 (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1217637-32-5

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1609575
CAS No.: 1217637-32-5
M. Wt: 330.4 g/mol
InChI Key: ZLTRKDHDWPBJPO-SFHVURJKSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butoxycarbonyl group, and a cyanobenzyl moiety. These structural features contribute to its reactivity and utility in synthetic organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as an amino acid derivative.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.

    Attachment of the Cyanobenzyl Moiety: The cyanobenzyl group is introduced through a nucleophilic substitution reaction using a suitable cyanobenzyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanobenzyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The cyanobenzyl moiety can participate in various chemical reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid methyl ester
  • (S)-1-(tert-Butoxycarbonyl)-2-(4-cyanobenzyl)pyrrolidine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the tert-butoxycarbonyl group provides stability and protection during synthetic transformations, while the cyanobenzyl moiety offers versatility in chemical reactions.

Properties

IUPAC Name

(2S)-2-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-17(2,3)24-16(23)20-9-5-8-18(20,15(21)22)11-13-6-4-7-14(10-13)12-19/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTRKDHDWPBJPO-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=CC=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=CC=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428030
Record name (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217637-32-5
Record name (S)-1-(tert-Butoxycarbonyl)-2-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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